molecular formula C6H5Cl2N B1314159 2,4-Dichloro-5-methylpyridine CAS No. 56961-78-5

2,4-Dichloro-5-methylpyridine

Cat. No. B1314159
CAS RN: 56961-78-5
M. Wt: 162.01 g/mol
InChI Key: DUPJNQNLAKJWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-methylpyridine is a unique chemical compound with the empirical formula C6H5Cl2N . It has a molecular weight of 162.02 . This compound is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2,4-Dichloro-5-methylpyridine involves a solution of phosphorus oxychloride in dichloromethane added to a mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine in dichloromethane at 0 ℃ . After stirring for 2 hours, the mixture is reacted at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-methylpyridine is represented by the SMILES string ClC1=CC (Cl)=NC=C1C . The InChI key for this compound is DUPJNQNLAKJWKU-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction requires the solvent dioxane .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-methylpyridine is a colorless liquid . It has a molecular weight of 162.01 g/mol . It is slightly soluble in water . The compound should be stored in a cool, dark, and well-ventilated place .

Scientific Research Applications

Pharmaceutical Intermediates

2,4-Dichloro-5-methylpyridine: is primarily used as an intermediate in the synthesis of pharmaceutical compounds . Its role is crucial in the development of new drugs, where it serves as a building block for more complex molecules. The compound’s molecular structure allows for the introduction of additional functional groups, which can lead to the creation of a diverse array of pharmacologically active agents.

Agriculture

In the agricultural sector, 2,4-Dichloro-5-methylpyridine finds its application in the synthesis of agrochemicals . It is involved in the production of compounds that protect crops from pests and diseases, contributing to increased yield and food security.

Materials Science

The compound’s derivatives are explored in materials science for their potential use in creating new materials with desirable properties . Research is ongoing to determine how these derivatives can be incorporated into polymers or coatings to enhance durability, resistance, or other functional characteristics.

Chemical Synthesis

2,4-Dichloro-5-methylpyridine: is a valuable reagent in chemical synthesis, where it is used to construct complex organic molecules . Its presence in a synthetic pathway can significantly influence the route and yield of the desired end product, making it a compound of interest for synthetic chemists.

Environmental Science

While direct applications in environmental science are not extensively documented, the compound’s role in the synthesis of various chemicals suggests its indirect impact on environmental technologies . For instance, chemicals derived from 2,4-Dichloro-5-methylpyridine could be used in environmental remediation processes or as part of sensors and detectors for environmental monitoring.

Biochemistry

In biochemistry, intermediates like 2,4-Dichloro-5-methylpyridine are essential for studying biochemical pathways and processes . They can be used to mimic or inhibit natural compounds, helping scientists understand biological mechanisms and develop treatments for diseases.

Safety And Hazards

2,4-Dichloro-5-methylpyridine is toxic if swallowed . It causes serious eye damage and skin irritation . It may also cause respiratory irritation . The compound should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dichloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPJNQNLAKJWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505457
Record name 2,4-Dichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-methylpyridine

CAS RN

56961-78-5
Record name 2,4-Dichloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Dichloro-5-chloromethyl-pyridine (1.43 g, 7.28 mmol) is dissolved in ethanol (14 ml). After addition of triethyl amine (737 mg, 7.28 mmol), Raney nickel (143 mg) is added. The reaction vessel is connected to a balloon filled with H2. After 3 hours of very vigorous magnetically stirring at RT, NMR analysis of a reaction aliquot indicated complete conversion of the starting material. The reaction mixture is diluted with EtOAc and poured into water.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
737 mg
Type
reactant
Reaction Step Two
Quantity
143 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-methylpyridine
Reactant of Route 3
2,4-Dichloro-5-methylpyridine
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5-methylpyridine
Reactant of Route 5
2,4-Dichloro-5-methylpyridine
Reactant of Route 6
2,4-Dichloro-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.